5-Amino-2-methoxybenzenesulfonamide
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Overview
Description
Effective Recognition of Amino Groups
The study presented in the first paper introduces a novel strategy for the synthesis of amino-(N-alkyl)benzenesulfonamides through direct N-alkylation of aminobenzenesulfonamides with alcohols. This method is significant as it allows for the differentiation of various amino groups in complex molecules, which is a crucial step in the transition-metal-catalyzed hydrogen autotransfer process. The research highlights the efficiency and generality of this approach, which could be relevant for the synthesis of compounds related to 5-Amino-2-methoxybenzenesulfonamide .
Spectroscopic and Crystal Structure Analysis
The second paper focuses on the synthesis and characterization of a Schiff base derived from 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide and 2-hydroxy-3-methoxybenzaldehyde. The compound's structure was determined using various spectroscopic techniques and crystallography, revealing its existence predominantly as enol-imines in both solid and solution states. This study provides insights into the structural and spectroscopic properties of sulfonamide derivatives, which could be extrapolated to understand similar compounds like 5-Amino-2-methoxybenzenesulfonamide .
Synthesis Improvement and Scale-Up
In the third paper, an improved synthesis method for 5-amino-2-methylbenzenesulfonamide is described. The process involves reductive acylation, chlorosulfonation-amidation, and hydrolysis, with a focus on scaling up the production to 200 g/batch. The improved method boasts a higher yield and avoids the use of toxic solvents, which is beneficial for the production of related compounds such as 5-Amino-2-methoxybenzenesulfonamide .
Large-Scale Synthesis
The fourth paper details an efficient large-scale synthesis of 2-amino-5-methanesulfonylaminobenzenesulfonamide, starting from 4-nitroaniline. The process is notable for its simplicity, avoiding complex workup procedures and purifications, and achieving a 41% overall yield. This synthesis approach could be adapted for the production of 5-Amino-2-methoxybenzenesulfonamide, especially considering the structural similarities between the compounds .
Theoretical and Experimental Investigation
The fifth paper presents a comprehensive theoretical and experimental investigation of a sulfonamide compound, which was synthesized and characterized by various techniques. The study includes DFT calculations, which provide detailed information on vibrational frequencies, NMR chemical shifts, and absorption wavelengths. The findings from this paper could be used to predict the physical and chemical properties of 5-Amino-2-methoxybenzenesulfonamide, as the methods and analyses are applicable to a wide range of sulfonamide derivatives .
Scientific Research Applications
Application 1: Production of Tamsulosin
- Summary of the Application : “5-Amino-2-methoxybenzenesulfonamide” is used as an important intermediate in the production of Tamsulosin . Tamsulosin is a medication known for its selective blocking of α1C receptors .
- Methods of Application or Experimental Procedures : A protective group is introduced to N-[(1R)-2-(4-methoxyphenyl)-1-methylethyl]-N-[(1R)-1-phenylethyl)]amine and the resulting amide of formula IX is chlorosulfonated. The resulting sulfochloride is converted to a sulfonamide of formula X, from which the compound of formula I is obtained by hydrogenation .
- Results or Outcomes : The production of Tamsulosin using this method is significant because Tamsulosin is a selective blocker of α1C receptors, which allows for its use for treating problems with retention of urine in connection with hyperplastic prostate without influencing blood pressure .
Application 2: Preparation of ®-(-)-5 (2-Aminopropyl)-2-Methoxybenzenesulfonamide
- Summary of the Application : “5-Amino-2-methoxybenzenesulfonamide” is used in the preparation of ®-(-)-5 (2-Aminopropyl)-2-Methoxybenzenesulfonamide . This compound is a key intermediate for the preparation of Tamsulosin, which is useful in the treatment of patients with symptomatic Benign Prostatic Hyperplasia (BPH) .
- Methods of Application or Experimental Procedures : The process involves the resolution of (R,S)-5 (2-aminopropyl)-2-methoxybenzenesulfonamide with D-(-) or L-(+)-tartaric acid to form a mixture of diastereomeric salts . These salts are then separated by kinetic resolution in a mixture of solvent systems .
Application 3: Manufacturing Optically Pure ® or (S)-5 (2-Aminopropyl)-2-Methoxybenzene Sulfonamide
- Summary of the Application : “5-Amino-2-methoxybenzenesulfonamide” is used in the manufacturing of optically pure ® or (S)-5 (2-aminopropyl)-2-methoxybenzene sulfonamide . This compound is a key intermediate for the preparation of Tamsulosin, which is useful in the treatment of patients with symptomatic Benign Prostatic Hyperplasia (BPH) .
- Methods of Application or Experimental Procedures : The process involves the resolution of (R,S)-5 (2-aminopropyl)-2-methoxybenzenesulfonamide with D-(-) or L-(+)-tartaric acid . The diastereomeric salts formed are separated by kinetic resolution in a mixture of solvent systems .
- Results or Outcomes : The process results in the production of a highly optically pure ®-(-)-5 (2-aminopropyl)-2-methoxybenzene sulfonamide (Chiral purity: >99.9%) .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-amino-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYZMIPOAWOHAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397583 |
Source
|
Record name | 5-Amino-2-methoxybenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-methoxybenzenesulfonamide | |
CAS RN |
88508-44-5 |
Source
|
Record name | 5-Amino-2-methoxybenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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